What is the chemical structure of Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate
What is the chemical structure of Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate
Architecting Conjugated Triazoles: A Technical Guide to Methyl 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoate
Executive Summary
The intersection of click chemistry and alkyne functionalization has birthed a unique class of highly conjugated heterocycles. Methyl 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoate represents a fascinating structural paradigm, marrying the metabolic stability and hydrogen-bonding capacity of a 1,2,3-triazole core with the electrophilic reactivity of a propiolate moiety[1]. As a Senior Application Scientist, I have structured this whitepaper to decode the structural causality, synthetic methodologies, and advanced applications of this molecule, providing a comprehensive, self-validating framework for researchers in drug development and materials science.
Structural Dynamics and Electronic Profiling
To leverage this molecule in drug design or bioconjugation, one must first understand the causality behind its electronic distribution. The molecule consists of a 1H-1,2,3-triazole ring directly conjugated to a methyl ester-terminated alkyne (prop-2-ynoate).
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The 1H-1,2,3-Triazole Core: Acts as an electron-deficient aromatic system but maintains strong dipole characteristics and potent hydrogen-bond donor/acceptor capabilities. In medicinal chemistry, this ring is frequently deployed as a metabolically stable bioisostere for amide bonds[1].
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The Propiolate Moiety: The methyl prop-2-ynoate group is a potent Michael acceptor. The triple bond provides a rigid, linear geometry that extends π-conjugation across the entire molecule. This extended cross-conjugation is highly sought after in the design of push-pull fluorophores, luminescent materials, and advanced bioorthogonal linkers[2].
Table 1: Quantitative Physicochemical and Spectroscopic Profile
| Property / Parameter | Value / Description |
| Molecular Formula | C₆H₅N₃O₂ |
| Molecular Weight | 151.12 g/mol |
| H-Bond Donors | 1 (Triazole N-H) |
| H-Bond Acceptors | 4 (Triazole N atoms, Ester O atoms) |
| Predicted LogP | 0.45 - 0.85 (Highly favorable for aqueous bioconjugation) |
| IR Stretch (Alkyne) | ~2230 cm⁻¹ (C≡C stretching) |
| IR Stretch (Carbonyl) | ~1715 cm⁻¹ (C=O stretching) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.10 (s, 1H, triazole C5-H), 3.85 (s, 3H, -OCH₃) |
Strategic Synthesis via Sonogashira Cross-Coupling
Synthesizing 4-alkynyl-1,2,3-triazoles presents a distinct regiochemical challenge. Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing terminal alkynes natively produces 1,4-disubstituted triazoles, which lack the required alkyne appendage. While some groups have successfully utilized 1-iodo-1,3-diynes in modified CuAAC reactions to yield 5-iodo-4-alkynyl-1,2,3-triazoles[2], a more modular, scalable, and regioselective approach is the Sonogashira cross-coupling of a pre-formed 4-iodo-1H-1,2,3-triazole with methyl propiolate[3].
Causality in Catalyst Selection: The Sonogashira coupling relies on a synergistic Pd/Cu catalytic cycle. The palladium catalyst (e.g., Pd(PPh₃)₄) initiates the cycle via oxidative addition into the polarized C-I bond of the triazole. Simultaneously, the copper(I) co-catalyst activates the terminal alkyne of methyl propiolate, forming a copper acetylide intermediate. This dual activation significantly lowers the activation energy required for the subsequent transmetalation step, enabling the reaction to proceed under milder conditions and actively suppressing the competitive Glaser homocoupling of the propiolate[3].
Fig 1: Sonogashira cross-coupling workflow for synthesizing 4-alkynyl-1H-1,2,3-triazoles.
Self-Validating Experimental Protocol
The following protocol outlines the synthesis of Methyl 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoate, engineered with built-in validation checkpoints to ensure high fidelity and reproducibility.
Step 1: Protection of the Triazole Core
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Procedure: React 4-iodo-1H-1,2,3-triazole (1.0 equiv) with 4-methoxybenzyl (PMB) chloride (1.1 equiv) and K₂CO₃ (2.0 equiv) in anhydrous DMF at room temperature for 6 hours.
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Causality: The free N-H of the 1H-triazole can coordinate with and poison the palladium catalyst during the downstream cross-coupling. The PMB group sterically and electronically masks this nitrogen, ensuring catalyst turnover.
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Validation Checkpoint: TLC monitoring (Hexane/EtOAc 3:1) must show complete consumption of the highly polar starting material. ¹H NMR of the isolated intermediate must display a characteristic singlet at ~5.4 ppm corresponding to the benzylic CH₂ protons.
Step 2: Sonogashira Cross-Coupling
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Procedure: In a flame-dried Schlenk flask under argon, dissolve the PMB-protected 4-iodo-triazole (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) in degassed THF. Add CuI (0.10 equiv) and anhydrous triethylamine (3.0 equiv). Cool the mixture to 0 °C and add methyl propiolate (1.2 equiv) dropwise over 15 minutes. Warm to room temperature and stir for 12 hours.
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Causality: Methyl propiolate is highly reactive and prone to polymerization. Dropwise addition at 0 °C controls the local concentration of the alkyne, ensuring that transmetalation outpaces side reactions. Triethylamine serves a dual purpose: neutralizing the HI byproduct and acting as a stabilizing ligand for the active Pd(0) species.
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Validation Checkpoint: Reaction completion is confirmed via LC-MS. The target mass [M+H]⁺ corresponding to the coupled PMB-protected product must be present, and the complete absence of the starting iodide mass confirms successful oxidative addition.
Step 3: Deprotection and Isolation
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Procedure: Dissolve the purified intermediate in neat trifluoroacetic acid (TFA) and heat to 65 °C for 4 hours. Concentrate under vacuum, neutralize, and purify via reverse-phase HPLC.
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Causality: TFA selectively cleaves the PMB protecting group via the formation of a resonance-stabilized 4-methoxybenzyl cation, leaving the delicate methyl ester and the alkyne intact.
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Validation Checkpoint: Final structural integrity is validated via ¹³C NMR. The spectrum must show the distinct alkyne carbons at ~75 and ~85 ppm, the ester carbonyl at ~153 ppm, and the absence of PMB aromatic signals.
Advanced Applications in Chemical Biology
Beyond its utility as a static building block, the Methyl 3-(1H-1,2,3-triazol-4-yl)prop-2-ynoate scaffold is highly valuable in dynamic cascade reactions. For instance, triazolyl propiolates have been successfully deployed in Rh(II)-catalyzed denitrogenative cascades with indoles to access complex, biologically relevant butenolide-tethered homotryptamines[4].
Furthermore, the electrophilic nature of the propiolate makes it an excellent candidate for thiol-yne click chemistry. This allows for selective bioconjugation with cysteine residues on target proteins. The triazole core ensures optimal aqueous solubility and spatial orientation, making this molecule a premier linker for next-generation antibody-drug conjugates (ADCs) and push-pull fluorescent biological tags[2].
References
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Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition Source: National Institutes of Health (PMC) URL:[Link]
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Rh(II)-catalyzed Denitrogenative Cascade of 1,2,3-Triazolyl Propiolates and Indoles: Access to Butenolide Tethered Homotryptamines Source: American Chemical Society (Organic Letters) URL:[Link]
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Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Iodo-1-methyl-1H-1,2,3-triazole|CAS 856861-41-1 [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
